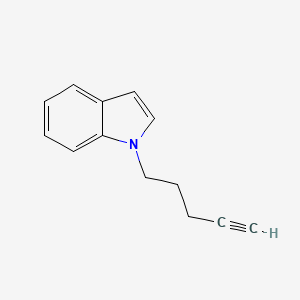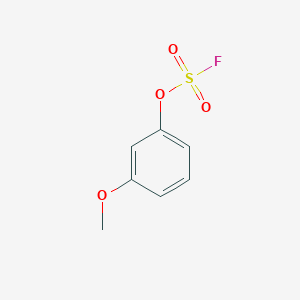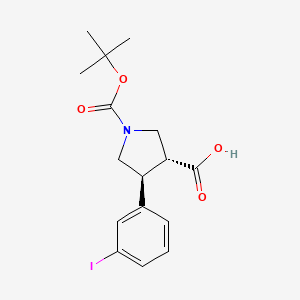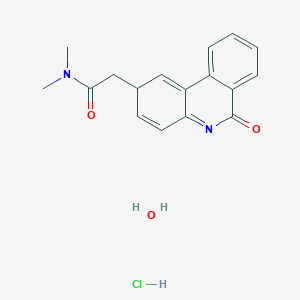![molecular formula C22H18N4O3S2 B14802972 N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802972.png)
N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a thienyl group, an acrylamide moiety, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl acrylamide: This step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate acrylamide derivative under basic conditions.
Introduction of the hydrazine moiety: The intermediate product is then reacted with hydrazine hydrate to introduce the hydrazine group.
Coupling with benzoyl chloride: The final step involves the coupling of the hydrazine intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide: This compound is unique due to its specific combination of functional groups.
4-Nitro-N-[(2-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}hydrazino)carbonothioyl]benzamide: Similar in structure but contains a thiazole ring instead of an acrylamide moiety.
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide derivatives: Various derivatives with modifications to the thienyl or benzamide groups.
Uniqueness
The uniqueness of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H18N4O3S2 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
N-[4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O3S2/c27-19(13-12-18-7-4-14-31-18)24-22(30)26-25-21(29)16-8-10-17(11-9-16)23-20(28)15-5-2-1-3-6-15/h1-14H,(H,23,28)(H,25,29)(H2,24,26,27,30)/b13-12+ |
InChI-Schlüssel |
LXKQQXPEYFDQDF-OUKQBFOZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)/C=C/C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C=CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)

![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)


![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14802949.png)
![methyl 7-methoxy-1-(2-methyl-2-phenylsulfanylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14802950.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
![7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802961.png)
